molecular formula C6H11ClF3N B2553140 1-Methyl-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride CAS No. 2503207-64-3

1-Methyl-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride

Cat. No.: B2553140
CAS No.: 2503207-64-3
M. Wt: 189.61
InChI Key: DWFXHQRCBJCNOS-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride is a chemical compound with the CAS Number: 1803601-06-0 . It has a molecular weight of 175.58 . The IUPAC name for this compound is 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for 1-Methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride is 1S/C5H8F3N.ClH/c6-5(7,8)3-1-4(9)2-3;/h3-4H,1-2,9H2;1H . This code provides a specific description of the structure of the molecule.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found .

Scientific Research Applications

Synthetic Methods for Polysubstituted Aminocyclobutanes

1-Methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride is relevant in the synthesis of amine-substituted cyclobutanes, which are crucial substructures in biologically active compounds. The synthesis of these compounds, especially when they are polysubstituted and possess multiple stereocenters, is of significant interest. Diastereo- and enantioselective methods have been developed to synthesize various types of polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination. This process is particularly advantageous for strained trisubstituted alkenes, such as 1-substituted cyclobutenes, due to their higher reactivity compared to unstrained analogs. An interesting finding in this context is the reversal of regioselectivity observed in the hydroamination of 1-aryl-substituted cyclobutenes compared to their cyclopropene counterparts. The enhanced reactivity and selectivity differences between cyclobutenes and cyclopropenes have been investigated computationally (Feng et al., 2019).

Synthesis of Chiral Cyclobutane Containing Peptide Dendrimers

Another application of 1-Methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride is in the synthesis of highly functionalized cyclobutane-containing C3-symmetric peptide dendrimers. These dendrimers are synthesized through a convergent approach from 1,3,5-trisubstituted benzene, chiral gamma, epsilon-amino diacid derivatives, and a gamma-tetrapeptide. This method represents the first instance of N-centered amides synthesis using 1,3,5-triaminobenzene and a carboxylic acid, showcasing the versatility of cyclobutane derivatives in constructing complex molecular architectures (Gutiérrez-Abad et al., 2010).

Antimicrobial and Cytotoxic Activity

1-Methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride derivatives have been evaluated for their antimicrobial and cytotoxic activities. A series of benzimidazole derivatives, synthesized via the formation of 1-methyl-1H-benzimidazol-2-amine, have shown promising antibacterial and cytotoxic properties in vitro. This indicates the potential therapeutic applications of cyclobutane derivatives in developing new antimicrobial agents and cancer treatments (Noolvi et al., 2014).

Trifluoromethylated Cyclobutane Scaffolds

The diastereoselective synthesis of trifluoromethylated cyclobutane derivatives is an area of active research, given the value of the geminal difluorocyclobutane core in medicinal chemistry. A visible light-induced method has been developed for the synthesis of these derivatives, involving [2+2]-photocycloaddition and water-assisted hydrodebromination. This process allows for the construction of stereodefined trisubstituted trifluoromethylated cyclobutane alcohols, carboxylic acids, and amines, which have been studied for their antineoplastic bioactivities. The results show that these compounds exhibit significant antineoplastic potential, comparable to cisplatin, highlighting their importance in the development of new cancer treatments (Hu et al., 2023).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

1-methyl-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c1-5(10)2-4(3-5)6(7,8)9;/h4H,2-3,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFXHQRCBJCNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2503207-64-3
Record name 1-methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride
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